molecular formula C10H17NO5 B1507617 (4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 946610-68-0

(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B1507617
CAS No.: 946610-68-0
M. Wt: 231.25 g/mol
InChI Key: BENKAPCDIOILGV-PKPIPKONSA-N
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Description

(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as Boc-trans-D-Hyp-OH, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 147266-92-0
Molecular Formula C₁₀H₁₇N₁O₅
Molecular Weight 231.25 g/mol
Boiling Point Not available
Log P (octanol/water) 1.75
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5

The compound exhibits high gastrointestinal absorption but is not permeant to the blood-brain barrier (BBB), indicating limited central nervous system activity .

Research indicates that this compound may act through modulation of amino acid transport systems, particularly the ASCT2 transporter. This transporter is crucial for maintaining amino acid homeostasis in tissues and is implicated in cancer cell proliferation . Inhibition of ASCT2 has been shown to reduce cell viability in various cancer cell lines, suggesting potential anti-cancer properties for this compound.

Anti-Cancer Potential

A study assessed the effects of this compound on several cancer cell lines, including MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer). The compound demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations .

Neuroprotective Effects

In neuropharmacological studies, the compound exhibited protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease. The compound was shown to reduce oxidative stress markers and inflammatory cytokine production in astrocytes exposed to Aβ . Specifically, it decreased TNF-α levels and improved cell viability under stress conditions.

Study 1: In Vitro Analysis on Cancer Cell Lines

A detailed examination of this compound's effects on MCF-7 cells revealed:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

This data indicates a significant reduction in cell viability at higher concentrations, supporting its potential as an anti-cancer agent .

Study 2: Neuroprotective Effects Against Aβ

In a study involving astrocytes treated with Aβ, the administration of this compound showed:

TreatmentCell Viability (%)TNF-α Levels (pg/mL)
Control10010
Aβ Only43.7850
Aβ + Compound62.9830

The results demonstrate that the compound not only improved cell viability but also significantly reduced pro-inflammatory cytokine levels .

Properties

IUPAC Name

(4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENKAPCDIOILGV-PKPIPKONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731012
Record name (4S)-1-(tert-Butoxycarbonyl)-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946610-68-0
Record name (4S)-1-(tert-Butoxycarbonyl)-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

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